Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine
Description
Properties
IUPAC Name |
N-benzyl-2-methyl-1-(2-methylprop-2-enoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(2)11-17-12-15(3,4)16-10-14-8-6-5-7-9-14/h5-9,16H,1,10-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJREMAOIKPHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC(C)(C)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Secondary Amines with Propenyl Ethers
A direct route involves alkylating N-benzyl-2-methylpropan-2-amine with 2-methylprop-2-en-1-yl bromide or tosylate. This Williamson ether synthesis requires:
- Base : Potassium carbonate or sodium hydride to deprotonate the amine.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : 0–60°C to balance reactivity and side reactions.
Example Protocol :
- Dissolve N-benzyl-2-methylpropan-2-amine (1.0 equiv) in anhydrous THF.
- Add NaH (1.2 equiv) at 0°C under nitrogen.
- Introduce 2-methylprop-2-en-1-yl bromide (1.1 equiv) dropwise.
- Stir at room temperature for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography.
Challenges : Steric hindrance from the methyl groups may reduce alkylation efficiency, necessitating excess alkylating agent or elevated temperatures.
Reductive Amination with Ether-Containing Ketones
An alternative approach employs reductive amination between benzylamine and a ketone bearing the 2-methylpropenyl ether group:
- Synthesize 2-(2-methylprop-2-en-1-yloxy)-2-methylpropanal via oxidation of the corresponding alcohol.
- React with benzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
Optimization Factors :
- pH Control : Maintain mildly acidic conditions (pH 4–6) to protonate the imine intermediate.
- Solvent : Methanol or ethanol to solubilize both amine and carbonyl components.
Yield Considerations : Competing aldol condensation of the ketone may necessitate low temperatures (<25°C) and slow reagent addition.
Curtius Rearrangement for Amine Formation
Adapting methodologies from β₂-adrenergic receptor agonist syntheses, the Curtius rearrangement offers a pathway to construct the tertiary amine:
- Step 1 : Prepare 2-methyl-1-(2-methylpropenyloxy)-2-butyronitrile via nucleophilic substitution between 2-methylpropenyl chloride and isobutyronitrile under basic conditions (e.g., LDA/THF, −78°C).
- Step 2 : Hydrolyze the nitrile to the carboxylic acid using concentrated HCl or H₂SO₄.
- Step 3 : Convert the acid to an acyl azide using diphenylphosphoryl azide (DPPA), followed by thermal decomposition to the isocyanate.
- Step 4 : Trap the isocyanate with benzyl alcohol to form a carbamate, which is hydrogenated to the amine using Pd/C or Raney nickel.
Advantages :
- Avoids direct handling of volatile amines.
- Yields up to 50% over four steps, as demonstrated in analogous syntheses.
Catalytic Hydrogenation of Nitriles
For intermediates containing nitrile groups, catalytic hydrogenation provides a high-yield route to amines:
- Synthesize 2-methyl-1-(2-methylpropenyloxy)-2-butyronitrile via alkylation.
- Hydrogenate over Raney nickel (H₂, 50–100 psi, 60–80°C) in methanol.
Critical Parameters :
- Catalyst Loading : 5–10 wt% relative to nitrile.
- Temperature Control : Excess heat may lead to over-reduction or ether cleavage.
Comparative Analysis of Synthetic Routes
The Curtius rearrangement offers superior yields but requires hazardous reagents (e.g., DPPA). Nitrile hydrogenation balances efficiency and safety, though substrate accessibility may limit its applicability.
Experimental Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents on the propan-2-yl group impede nucleophilic attacks. Solutions include using larger leaving groups (e.g., tosylates) or phase-transfer catalysts.
- Ether Stability : The 2-methylpropenyl ether is prone to acid-catalyzed hydrolysis. Reactions should avoid aqueous acidic conditions post-ether formation.
- Amine Oxidation : Tertiary amines may oxidize during storage; inert atmosphere storage and antioxidant additives (e.g., BHT) are recommended.
Chemical Reactions Analysis
Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine can be compared with similar compounds such as:
N-Benzyl-2-methylpropan-1-amine hydrochloride: This compound has a similar benzylamine structure but differs in its substituents and overall reactivity.
2-methylpropan-2-amine: Another related compound with a simpler structure, often used in different chemical reactions.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.
Biological Activity
Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine, also known by its CAS number 1955547-80-4, is a compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzyl group and a branched alkyl chain with an ether functional group. Its molecular weight is approximately 233.35 g/mol, which influences its solubility and interaction with biological systems.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
Research indicates that derivatives similar to this compound may act as inhibitors of key enzymes involved in metabolic processes. For instance, studies on O-benzyl oxime derivatives have shown promising results in inhibiting aldose reductase (ALR2), an enzyme linked to diabetic complications through oxidative stress pathways . Such inhibition can potentially mitigate cellular toxicity associated with hyperglycemia.
2. Antioxidant Properties:
The compound's structural features suggest potential antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals and protect against oxidative damage, which is crucial in conditions like diabetes where oxidative stress is prevalent . The antioxidant capacity can be assessed using assays such as DPPH and TBARS, which measure the ability to neutralize free radicals and prevent lipid peroxidation.
3. Anti-Melanogenic Effects:
Benzyl-containing compounds have been studied for their effects on melanin production. Some analogs have shown significant anti-melanogenic activity by inhibiting tyrosinase, a key enzyme in melanin biosynthesis. This property could be beneficial in cosmetic applications aimed at skin lightening .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of ALR2 | |
| Antioxidant Activity | Scavenging free radicals | |
| Anti-Melanogenic | Inhibition of tyrosinase |
Case Study 1: Aldose Reductase Inhibition
In vitro studies have shown that certain benzyl derivatives effectively inhibit ALR2, reducing the formation of reactive oxygen species (ROS) in hyperglycemic conditions. This dual action—enzyme inhibition coupled with antioxidant properties—positions these compounds as potential therapeutic agents for diabetic complications .
Case Study 2: Melanin Production Inhibition
Research on benzylidene derivatives has highlighted their ability to inhibit tyrosinase activity significantly more than traditional agents like kojic acid. This was demonstrated using B16F10 melanoma cells, where specific analogs not only inhibited melanin production but also reduced ROS levels .
Q & A
Basic Question: What is the IUPAC nomenclature rationale for Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine?
Answer:
The systematic name follows IUPAC rules by prioritizing functional groups and substituents. The parent structure is "propan-2-amine," modified by:
- A 2-methyl group on the propan-2-yl backbone.
- A (2-methylprop-2-en-1-yl)oxy substituent at position 1.
- A benzyl group attached to the amine nitrogen.
The numbering ensures the highest priority (amine) receives the lowest locant. Substituents are listed in alphanumeric order, with the benzyl group treated as a prefix. For analogous naming conventions, see IUPAC guidelines for branched amines and ethers .
Basic Question: What are established synthetic routes for this compound?
Answer:
A common approach involves alkylation of secondary amines with halogenated precursors. For example:
Amine alkylation : React 2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-amine with benzyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF.
Protection/deprotection : Use sulfinamide intermediates (e.g., tert-butanesulfinamide) to control stereochemistry, followed by acidic cleavage (HCl/Et₂O) to yield the free amine .
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .
Advanced Question: How can stereochemical outcomes be controlled during synthesis?
Answer:
Stereocontrol is critical for bioactive analogs. Key strategies include:
- Chiral auxiliaries : Use tert-butanesulfinamide to direct asymmetric induction during alkylation, achieving enantiomeric excess (ee) >90% .
- Stereoselective tethering : Form temporary covalent bonds (e.g., in situ tethering with Pd catalysts) to restrict conformational freedom and favor desired diastereomers .
- Computational modeling : Predict steric and electronic effects using DFT (e.g., Gaussian 16) to optimize reaction conditions before experimental trials .
Advanced Question: How should researchers resolve contradictions in spectroscopic data?
Answer:
Contradictions often arise from impurities or conformational flexibility. Mitigation steps:
- Multi-technique validation : Cross-validate NMR (e.g., DEPT-135 for quaternary carbons), IR (amine N-H stretch ~3300 cm⁻¹), and X-ray crystallography (if crystalline) .
- Dynamic NMR (DNMR) : Analyze coalescence temperatures to detect rotameric equilibria in the benzyl or propargyl groups .
- Control experiments : Re-synthesize the compound via alternative routes (e.g., Grignard addition vs. reductive amination) to confirm structural consistency .
Advanced Question: What computational methods predict the compound’s reactivity in catalysis?
Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to map transition states for nucleophilic attacks (e.g., amine lone pair interactions with electrophiles) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using GROMACS.
- Docking studies : If targeting biological applications, dock the compound into enzyme active sites (e.g., CYP450) using AutoDock Vina to predict metabolic stability .
Basic Question: What purification techniques are optimal for this amine?
Answer:
- Liquid-liquid extraction : Separate unreacted benzyl chloride using CH₂Cl₂ and 1M NaOH .
- Distillation : For volatile byproducts (e.g., 2-methylpropanal), use fractional distillation under reduced pressure.
- Chromatography : Use silica gel with a hexane/EtOAc (4:1) gradient. Monitor by TLC (Rf ~0.3, ninhydrin staining) .
Advanced Question: How to analyze its potential as a ligand in coordination chemistry?
Answer:
- Spectroscopic titration : Monitor UV-Vis shifts (e.g., charge-transfer bands) upon addition of metal salts (e.g., CuCl₂).
- X-ray crystallography : Co-crystallize with Pd(II) or Ru(II) to determine binding modes (κ¹-N vs. κ²-N,O) .
- Magnetic susceptibility : Assess paramagnetic shifts in <sup>1</sup>H NMR with lanthanide ions (e.g., Eu(fod)₃) .
Basic Question: What are key stability considerations during storage?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the allyl ether moiety.
- Moisture control : Use molecular sieves (3Å) in anhydrous DMSO or THF solutions.
- Oxygen-free environment : Purge with argon to avoid oxidation of the tertiary amine .
Advanced Question: How to design SAR studies for pharmacological analogs?
Answer:
- Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess electronic effects .
- Bioisosteres : Substitute the propargyloxy group with cyclopropyl or azide to improve metabolic stability .
- In vitro assays : Test inhibition of monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine) .
Advanced Question: What strategies address low yields in large-scale synthesis?
Answer:
- Flow chemistry : Use continuous reactors to optimize exothermic steps (e.g., alkylation) and reduce side reactions .
- Microwave-assisted synthesis : Accelerate reaction times (e.g., 30 min vs. 12 hr) for steps like SN2 displacements .
- Design of Experiments (DoE) : Apply factorial design (e.g., temperature, solvent polarity) to identify critical yield parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
